1-Ethynyl-4-propylcyclohexan-1-ol is a chemical compound characterized by its unique structure, which includes an ethynyl group and a propyl group attached to a cyclohexane ring. This compound exhibits distinct physical and chemical properties due to the presence of these functional groups. The molecular formula of 1-Ethynyl-4-propylcyclohexan-1-ol is , indicating it contains 11 carbon atoms, 18 hydrogen atoms, and one oxygen atom. Its structure can be visualized as a cyclohexane ring with an ethynyl group at one position and a propyl group at another, influencing its reactivity and interactions in various chemical environments.
The synthesis of 1-Ethynyl-4-propylcyclohexan-1-ol is typically achieved through several methods:
1-Ethynyl-4-propylcyclohexan-1-ol has potential applications across various fields:
Several compounds share structural similarities with 1-Ethynyl-4-propylcyclohexan-1-ol. Here are some notable examples:
Compound Name | Structure | Similarity | Unique Features |
---|---|---|---|
2-Methoxy-4-propylcyclohexanol | Contains methoxy group | 0.73 | Presence of methoxy enhances solubility |
4-n-Propylcyclohexanol | Propyl group at fourth position | 0.73 | Lacks ethynyl functionality |
1-Ethynylcyclohexanol | Ethynyl group on cyclohexanol | 0.70 | Simpler structure without propyl substitution |
3-(Hydroxymethyl)adamantan-1-ol | Hydroxymethyl on adamantane | 0.70 | Different core structure but similar functional groups |
(R)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohexanol hydrate | Hydroxypropanol derivative | 0.68 | Contains hydroxymethyl substituent |
The uniqueness of 1-Ethynyl-4-propylcyclohexan-1-ol lies in its combination of both ethynyl and propyl groups on a cyclohexane ring, which imparts distinct chemical reactivity and potential applications not found in similar compounds. This structural arrangement allows for versatile synthetic pathways and possible interactions that could be exploited in various industrial and pharmaceutical applications.